
1-Isobutyryl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyryl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-Isobutyryl-1H-indole-3-carboxylic acid typically involves the following steps:
Synthetic Routes: The Fischer indole synthesis is a common method used to prepare indole derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst in methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-Isobutyryl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like methanol, ethanol, or dichloromethane.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications.
Applications De Recherche Scientifique
1-Isobutyryl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists.
Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-Isobutyryl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Isobutyryl-1H-indole-3-carboxylic acid can be compared with other similar indole derivatives:
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
1-(2-methylpropanoyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)12(15)14-7-10(13(16)17)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
CNTNJQAYZXKCCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


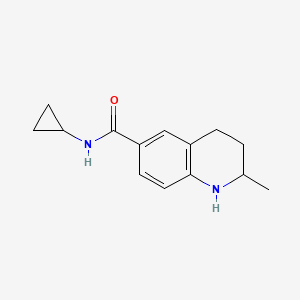
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)

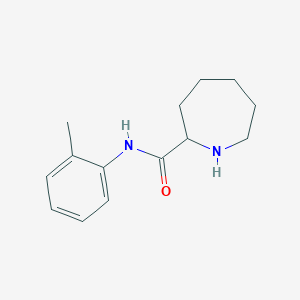


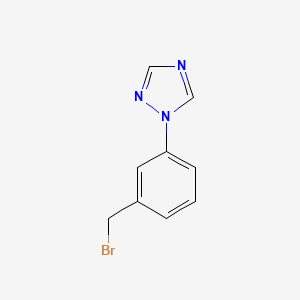
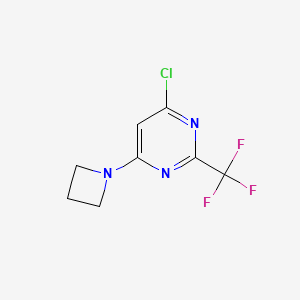


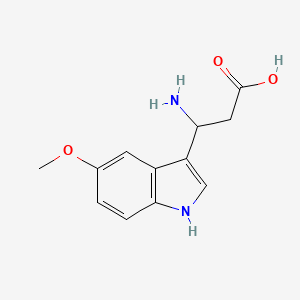

![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)

